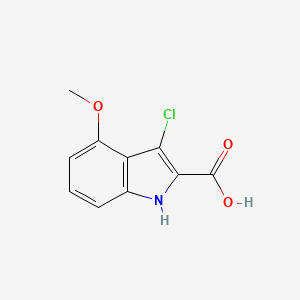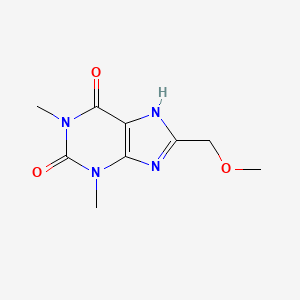
3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams that are structurally related to β-lactam antibiotics This compound is characterized by the presence of an amino group, a chlorophenyl group, and an ethyl group attached to the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized using a suitable reagent such as sodium hydride or a Lewis acid catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form corresponding alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics and anticancer drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes, such as cell wall synthesis in bacteria or DNA replication in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one can be compared with other azetidinone derivatives and β-lactam compounds. Similar compounds include:
Penicillin: A well-known β-lactam antibiotic with a similar azetidinone ring structure.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenems: Highly potent β-lactam antibiotics used to treat severe bacterial infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H13ClN2O |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
3-amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one |
InChI |
InChI=1S/C11H13ClN2O/c1-2-14-10(9(13)11(14)15)7-4-3-5-8(12)6-7/h3-6,9-10H,2,13H2,1H3 |
InChI Key |
NXIYHXGQDZAUOL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(C1=O)N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)


